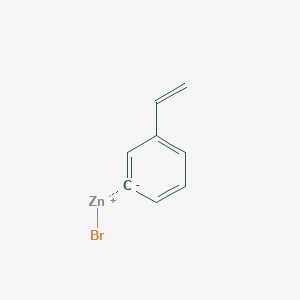
3-StyrenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-StyrenylZinc bromide: is an organozinc compound with the molecular formula C₈H₇BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to act as a nucleophile and participate in transmetalation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-StyrenylZinc bromide can be synthesized through the reaction of styrene with zinc bromide in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which is then treated with zinc bromide to yield the desired organozinc compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-StyrenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other functional groups.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Reagents: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used in cross-coupling reactions involving this compound.
Conditions: These reactions typically require a base, such as potassium carbonate or sodium hydroxide, and are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products: The major products formed from reactions involving this compound are often complex organic molecules with extended carbon chains or aromatic systems, depending on the nature of the coupling partner.
Scientific Research Applications
Chemistry: 3-StyrenylZinc bromide is extensively used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, it can be used to create intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its role in cross-coupling reactions allows for the creation of novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which 3-StyrenylZinc bromide exerts its effects in chemical reactions involves the formation of a reactive intermediate that can undergo transmetalation with a palladium catalyst. This process facilitates the transfer of the styrenyl group to the coupling partner, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
PhenylZinc bromide: Similar to 3-StyrenylZinc bromide but with a phenyl group instead of a styrenyl group.
VinylZinc bromide: Contains a vinyl group and is used in similar cross-coupling reactions.
AllylZinc bromide: Features an allyl group and is also utilized in organic synthesis.
Uniqueness: this compound is unique due to its styrenyl group, which provides additional reactivity and versatility in synthetic applications. The presence of the vinyl group in the styrenyl moiety allows for further functionalization and the creation of more complex molecular architectures compared to its simpler counterparts.
Properties
Molecular Formula |
C8H7BrZn |
|---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
bromozinc(1+);ethenylbenzene |
InChI |
InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h2-4,6-7H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
JFBRUHZKKULGQL-UHFFFAOYSA-M |
Canonical SMILES |
C=CC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















